molecular formula C15H20N4O2 B7595541 N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide

N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide

カタログ番号 B7595541
分子量: 288.34 g/mol
InChIキー: AKXXICQUZZMIRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide, also known as MBI-3253, is a small molecule drug that has been developed for the treatment of type 2 diabetes. It belongs to the class of compounds known as imidazolylmethanamines and is a selective modulator of the peroxisome proliferator-activated receptor delta (PPARδ).

作用機序

N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide acts as a selective PPARδ modulator, which regulates the expression of genes involved in glucose and lipid metabolism, as well as inflammation and oxidative stress. By activating PPARδ, this compound increases insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, while also reducing hepatic glucose production. It also has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits in type 2 diabetes.
Biochemical and Physiological Effects
In addition to its effects on glucose and lipid metabolism, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase mitochondrial biogenesis and function, as well as improve endothelial function and reduce arterial stiffness. It also has potential neuroprotective effects, as it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

実験室実験の利点と制限

One advantage of N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide for lab experiments is its high selectivity for PPARδ, which reduces the potential for off-target effects. It also has good oral bioavailability and pharmacokinetics, which makes it suitable for use in animal studies and clinical trials. However, one limitation is its relatively short half-life, which may require frequent dosing in some experiments.

将来の方向性

There are several potential future directions for research on N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes, such as metformin or GLP-1 receptor agonists. Another area of research is its potential use in other metabolic disorders, such as non-alcoholic fatty liver disease or obesity. Finally, there is interest in exploring its potential neuroprotective effects further, as well as its potential use in other neurodegenerative diseases.

合成法

The synthesis of N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide involves several steps, including the reaction of 4-chloro-2-morpholin-4-ylacetophenone with 1-methylbenzimidazole in the presence of a base, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.

科学的研究の応用

N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide has been extensively studied for its potential therapeutic effects in the treatment of type 2 diabetes. In preclinical studies, it has been shown to improve glucose homeostasis and insulin sensitivity, as well as reduce inflammation and oxidative stress. Clinical trials have also demonstrated its efficacy in improving glycemic control and reducing fasting plasma glucose levels in patients with type 2 diabetes.

特性

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-18-13-5-3-2-4-12(13)17-14(18)10-16-15(20)11-19-6-8-21-9-7-19/h2-5H,6-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXXICQUZZMIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。